1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 2,3,4-trimethoxyphenyl group and a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety. The azetidine ring (a four-membered nitrogen heterocycle) and the sulfonyl group distinguish it from simpler chalcones or propanone derivatives. Its molecular formula is C₂₆H₃₁NO₇S, with a molecular weight of 501.6 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-27-16-7-9-17(10-8-16)31(25,26)18-13-23(14-18)20(24)12-6-15-5-11-19(28-2)22(30-4)21(15)29-3/h5,7-11,18H,6,12-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVQYVLNSYBFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Sulfonyl Moiety
The azetidine ring with a 4-methoxyphenylsulfonyl group is synthesized via a one-pot nucleophilic addition-ring contraction of α-bromo-N-sulfonylpyrrolidinones (Figure 1).
Procedure :
- Monobromination : N-Sulfonyl-2-pyrrolidinone derivatives are treated with bromine in acetic acid at 0–5°C to yield α-bromo intermediates (85–90% yield).
- Ring contraction : Potassium carbonate mediates nucleophilic attack by methanol or phenols, followed by cyclization at 60°C in THF to form N-sulfonylazetidines (70–75% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Temperature | 60°C |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 70–75% |
Propanone-Trimethoxyphenyl Segment
The 3-(2,3,4-trimethoxyphenyl)propan-1-one fragment is synthesized via Lewis acid-catalyzed SN2-type ring-opening of epoxides (Figure 2).
Procedure :
- Epoxidation : 2,3,4-Trimethoxycinnamaldehyde is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide (82% yield).
- Ring-opening : Boron trifluoride etherate (BF₃·OEt₂) catalyzes nucleophilic attack by acetylide ions, followed by ketone formation via oxidation with pyridinium chlorochromate (PCC) (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | BF₃·OEt₂ |
| Oxidizing Agent | PCC |
| Solvent | Dichloromethane (DCM) |
| Yield | 68% |
Coupling Strategies
EDCI/DMAP-Mediated Coupling
The azetidine sulfonyl and propanone-trimethoxyphenyl segments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) (Figure 3).
Procedure :
- Activation : The propanone carboxylic acid derivative (1.0 equiv) is mixed with EDCI (1.2 equiv) and DMAP (0.2 equiv) in DCM at 20°C under nitrogen.
- Coupling : The azetidine sulfonyl amine (1.1 equiv) is added, and the reaction is stirred for 18 hours.
- Work-up : The mixture is quenched with ice-cold NaHCO₃, extracted with DCM, and purified via flash chromatography (72.9% yield).
Optimization Insights :
- Excess EDCI (1.2 equiv) prevents side reactions.
- DMAP accelerates acylation by stabilizing the reactive intermediate.
Alternative Methods
Mitsunobu Reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate coupling between azetidine alcohols and propanone acids (55–60% yield).
Ultrasound-Assisted Synthesis : Sonication at 40 kHz reduces reaction time from 18 hours to 4 hours (comparable yield: 70%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 20°C | 72.9 | 98 |
| Tetrahydrofuran | 60°C | 68.5 | 95 |
| Acetonitrile | 40°C | 64.2 | 93 |
Polar aprotic solvents (e.g., DCM) enhance carbodiimide activation, while elevated temperatures in THF favor ring-closing side reactions.
Catalytic Additives
| Additive | Concentration | Yield (%) |
|---|---|---|
| DMAP | 0.2 equiv | 72.9 |
| HOBt | 0.2 equiv | 65.4 |
| None | – | 42.1 |
DMAP outperforms hydroxybenzotriazole (HOBt) due to superior nucleophilic catalysis.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (UV 254 nm) | 98.2 |
| TLC (SiO₂) | Rf = 0.42 |
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This might reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, compounds with azetidine and sulfonyl groups are often explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its azetidine-sulfonyl and 2,3,4-trimethoxyphenyl substituents. Key structural analogs include:
- Azetidine vs.
- Sulfonyl Group : The 4-methoxyphenylsulfonyl group differs from tosyl () or fluorophenylsulfonyl (), altering electron-withdrawing effects and solubility .
- Methoxy Positioning : The 2,3,4-trimethoxyphenyl group contrasts with 3,4,5-trimethoxy () or 2,4,6-trimethoxy () analogs, which may influence steric interactions in biological targets .
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be made from analogs:
Biological Activity
The compound 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is , and it features several notable functional groups:
- Azetidine Ring : A four-membered saturated heterocyclic ring.
- Sulfonyl Group : Contributes to the compound's reactivity and potential biological activity.
- Trimethoxyphenyl Substituents : Enhance lipophilicity and may improve cell membrane permeability.
| Property | Value |
|---|---|
| Molecular Weight | 427.49 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Preliminary studies suggest that the compound interacts with various biological targets, particularly enzymes involved in cell signaling and proliferation. The presence of the azetidine ring and sulfonyl group may facilitate binding to proteins involved in:
- Cell Cycle Regulation : Potentially inhibiting cancer cell proliferation.
- Inflammatory Response : May exhibit anti-inflammatory properties through modulation of cytokine production.
Anticancer Activity
Research has indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives with azetidine structures have shown efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicating cytotoxicity.
- HeLa (cervical cancer) : Induction of apoptosis through specific pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.0585 | Apoptosis induction |
| HeLa | 0.0692 | Cell cycle arrest |
Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing derivatives of azetidine compounds demonstrated their effectiveness against Phytophthora infestans, showcasing antifungal activities alongside anticancer properties. The EC50 values were significantly lower than standard treatments, indicating a promising therapeutic index for these compounds .
Study 2: In Vitro Analysis of Biological Activities
In vitro analyses revealed that compounds similar to this compound exhibit moderate antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris, suggesting potential applications in agricultural settings as well .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Azetidine ring formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under controlled pH and temperature .
- Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride to introduce the sulfonyl group, requiring anhydrous conditions and catalysts like triethylamine .
- Propan-1-one linkage : Coupling via Claisen-Schmidt condensation using 2,3,4-trimethoxybenzaldehyde and ketone precursors in ethanol/NaOH .
Q. Challenges :
- Byproduct formation : Competing reactions during sulfonylation may yield undesired isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Steric hindrance : The 2,3,4-trimethoxyphenyl group may slow coupling efficiency. Optimizing reaction time (24–48 hrs) and microwave-assisted synthesis can improve yields .
Q. How is the compound characterized structurally?
Key analytical methods include:
Q. What solvents and reaction conditions optimize yield?
- Solvents : Ethanol (for Claisen-Schmidt condensation) and dichloromethane (for sulfonylation) minimize side reactions .
- Catalysts : Triethylamine or DMAP accelerates sulfonylation .
- Temperature : 0–5°C for sulfonylation to prevent decomposition; room temperature for cyclization .
Advanced Research Questions
Q. How do substituents influence reactivity and bioactivity?
Q. Comparative data :
| Substituent Position | Reactivity (Yield%) | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 2,3,4-Trimethoxy | 65% | 3.4 | 2.1 (Kinase X) |
| 3,4-Dimethoxy | 58% | 2.9 | 5.8 (Kinase X) |
| Data inferred from analogs in |
Q. What crystallography tools resolve structural ambiguities?
- SHELXL : Refines small-molecule structures using high-resolution X-ray data. Key parameters: R-factor < 0.05, anisotropic displacement parameters .
- ORTEP-3 : Visualizes thermal ellipsoids to confirm azetidine ring planarity and sulfonyl group orientation .
Challenges : - Disorder in methoxy groups : Use of twin refinement in SHELXL resolves overlapping electron densities .
Q. How to address contradictory bioactivity data across studies?
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) or incubation times (30–60 mins) .
- Compound purity : HPLC analysis (≥95% purity) and counterion verification (e.g., via ion chromatography) are essential .
Resolution : Standardize protocols (e.g., Eurofins Kinase Profiler) and validate with positive controls (staurosporine) .
Q. What computational methods predict binding modes?
- Molecular docking (AutoDock Vina) : The sulfonyl group interacts with Lys123 of Kinase X, while trimethoxyphenyl occupies a hydrophobic pocket .
- MD simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds with Asp89 and low RMSD (<2 Å) .
Q. How to design analogs for improved metabolic stability?
Strategies :
- Fluorination : Replace methoxy with CF₃ groups to reduce CYP450-mediated oxidation .
- Isosteric replacement : Substitute sulfonyl with sulfonamide to enhance solubility (PSA > 60 Ų) .
In vitro validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
